2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Overview
Description
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, also known as 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, is a chemical compound with the formula C12H16ClNO4 and a molecular weight of 273.71 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: COC1=C (C=C (C (=C1)C (=O)OC)N)OCCCCl . This indicates the presence of a methoxy group (OCH3), a chloropropoxy group (OCH2CH2CH2Cl), and an amino group (NH2) on a benzene ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found . More detailed information may be available in its Material Safety Data Sheet (MSDS) or from the supplier.Scientific Research Applications
Anti-Tumor Activities
2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is a precursor in the synthesis of novel 4-aminoquinazoline derivatives, which have demonstrated significant anti-tumor activities. Specifically, these derivatives show inhibitory effects on Bcap-37 cell proliferation, a type of breast cancer cell line. The synthesis process involves various chemical reactions including alkylation, nitration, reduction, and cyclization, leading to compounds with potential anti-cancer applications (Li, 2015).
Synthesis of Gefitinib
This chemical plays a role in the synthesis of Gefitinib, an anticancer drug used mainly for the treatment of non-small cell lung cancers. The synthesis pathway includes transfer hydrogenation, reaction with DMF and phosphoric chloride, and a Dimroth rearrangement. The process results in a high yield of Gefitinib, highlighting the chemical's importance in pharmaceutical manufacturing (Jin et al., 2005).
Quinazoline Ring Synthesis
This compound is instrumental in the facile synthesis of quinazoline rings, which are prevalent in many anti-cancer drugs. The process achieves a high yield under specific conditions, demonstrating its efficiency and potential in pharmaceutical applications (Yan He-ping & Ouyang Gui-ping, 2010).
Corrosion Inhibition
Derivatives of this compound have been studied as corrosion inhibitors, particularly for mild steel in acidic environments. These derivatives show promising results in protecting metals from corrosion, which is valuable in various industrial applications (Verma, Quraishi, & Singh, 2015).
Spectral Characterization and Biological Evaluation
Research on 2-aminobenzonitrile derivatives, including this compound, involves their use in the synthesis and spectral characterization of biologically active compounds. These studies include examining their potential in various biological applications, such as antimicrobial and antioxidant activities (Govindharaju et al., 2019).
Green Corrosion Inhibitor for Aluminum
Its derivatives have been examined for their effectiveness as green corrosion inhibitors for aluminum, particularly in alkaline conditions. This research is crucial for developing environmentally friendly corrosion prevention methods in industrial applications (Verma et al., 2015).
Synthesis of 4-Hydroxybenzonitrile Derivatives
The compound is used in synthesizing various 4-hydroxybenzonitrile derivatives. These derivatives have been explored for their herbicidal properties, demonstrating the compound's utility in agricultural chemistry (Schmidt, 1987).
Synthesis of 2-Amino-4-Quinazolinones
It serves as a starting material in the novel synthesis of 2-amino-4-quinazolinones, which are important in medicinal chemistry for their diverse biological activities (Fray et al., 2006).
Inhibitors of Src Kinase Activity
Derivatives of this compound have been optimized as potent inhibitors of Src kinase activity, which is significant in cancer research and therapy (Boschelli et al., 2001).
Ring Transformation in Chemical Synthesis
The compound undergoes various ring transformations, essential in creating diverse chemical structures for pharmacological studies (Okamoto, Takagi, & Ueda, 1980).
Antimitotic Agents and Tubulin Inhibitors
This compound-related compounds are being researched as antimitotic agents and tubulin inhibitors, highlighting their potential in cancer treatment (Romagnoli et al., 2008).
Potassium Cyanide Reactions
Studies on the reaction of derivatives with potassium cyanide provide insights into novel chemical synthesis pathways, which can be applied in various pharmaceutical and chemical industries (Takahashi & Otomasu, 1970).
CNS-Selective Cholinesterase Inhibitor
The compound is involved in the labeling of CNS-selective cholinesterase inhibitors, aiding in metabolic studies crucial for understanding drug interactions and effects on the central nervous system (Nishioka, Kamada, & Kanamaru, 1992).
Antimicrobial Activities
Its derivatives have been investigated for their antimicrobial activities, contributing to the development of new antimicrobial agents (Mohamed et al., 2012).
Physico-Chemical Properties
N-alkoxy derivatives of this compound have been synthesized and characterized, focusing on their physico-chemical properties. This research is vital for the development of compounds with specific desired properties (Tudose et al., 2010).
Anticancer Agents Synthesis
Ultrasound-mediated synthesis of novel derivatives as potential anticancer agents highlights the versatility of this compound in developing new therapeutic options (Tiwari et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRYKXWKZGSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694765 | |
Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122661-16-8 | |
Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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